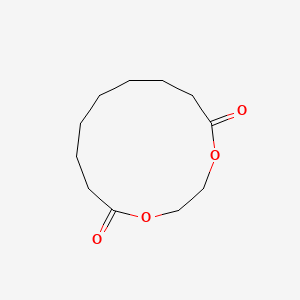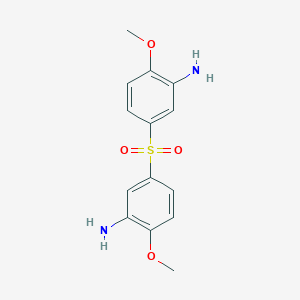
3,3'-Sulfonylbis(6-methoxyaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Sulfonylbis(6-methoxyaniline) is an organic compound with the molecular formula C14H16N2O4S. It is a derivative of aniline, featuring two methoxy groups and a sulfonyl linkage between the aromatic rings. This compound is known for its applications in various fields, including organic synthesis and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Sulfonylbis(6-methoxyaniline) typically involves the reaction of 3-methoxyaniline with a sulfonyl chloride derivative. One common method is the palladium-catalyzed C–N coupling reaction between 3,3’-sulfonylbis(bromobenzene) and 3-methoxyaniline in the presence of palladium acetate and toluene as a solvent .
Industrial Production Methods
Industrial production methods for 3,3’-Sulfonylbis(6-methoxyaniline) often involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Sulfonylbis(6-methoxyaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium or copper and suitable ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Aplicaciones Científicas De Investigación
3,3’-Sulfonylbis(6-methoxyaniline) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various functional materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,3’-Sulfonylbis(6-methoxyaniline) involves its interaction with molecular targets and pathways. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the aromatic rings. This can affect the compound’s binding to enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-Sulfonylbis(aniline): Lacks the methoxy groups, which can affect its reactivity and applications.
3,3’-Diaminodiphenyl sulfone: Similar structure but with amino groups instead of methoxy groups.
3-Methoxyaniline: A simpler compound with only one methoxy group and no sulfonyl linkage.
Uniqueness
3,3’-Sulfonylbis(6-methoxyaniline) is unique due to the presence of both methoxy groups and a sulfonyl linkage, which confer distinct chemical properties and reactivity. These features make it valuable in specific synthetic and industrial applications.
Propiedades
Número CAS |
3950-59-2 |
|---|---|
Fórmula molecular |
C14H16N2O4S |
Peso molecular |
308.35 g/mol |
Nombre IUPAC |
5-(3-amino-4-methoxyphenyl)sulfonyl-2-methoxyaniline |
InChI |
InChI=1S/C14H16N2O4S/c1-19-13-5-3-9(7-11(13)15)21(17,18)10-4-6-14(20-2)12(16)8-10/h3-8H,15-16H2,1-2H3 |
Clave InChI |
BZBZZEGZMGWAKL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)OC)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



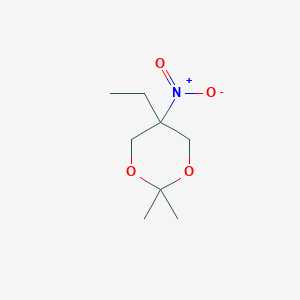

![7-Nitrobenzo[C][1,2,5]Oxadiazole1-Oxide](/img/structure/B14162054.png)
![(4-hydrazinyl-1H-imidazo[4,5-d]pyridazin-7-yl)hydrazine](/img/structure/B14162064.png)
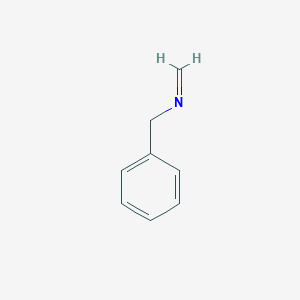
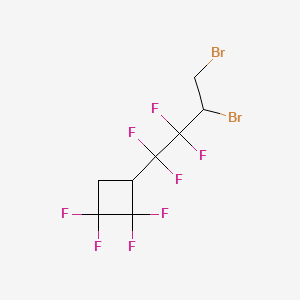
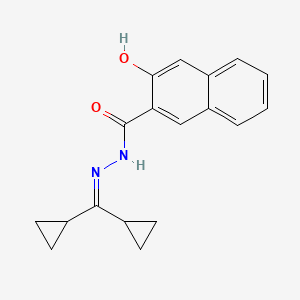
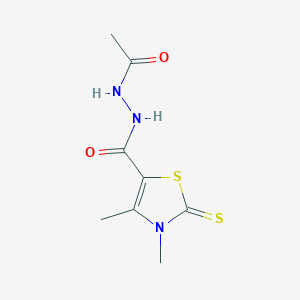
![2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(furan-2-yl)ethanol](/img/structure/B14162077.png)
![(Diphenylmethyl) 2-[(triphenylmethyl)amino]-3-(triphenylmethyl)sulfanyl-propanoate](/img/structure/B14162082.png)
![3-(Furan-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B14162107.png)
![1H-Pyrrolo[2,3-b]pyridine-2-methanol, 5-amino-](/img/structure/B14162119.png)
